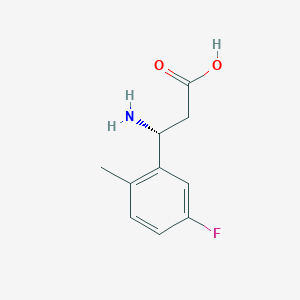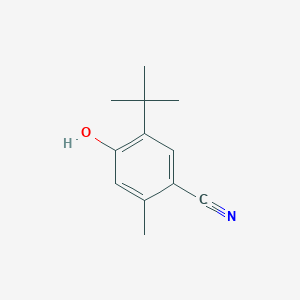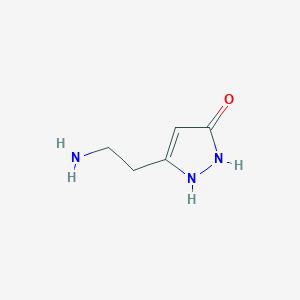![molecular formula C8H4Cl2N2O B13032466 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B13032466.png)
4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is an organic compound with the molecular formula C8H4Cl2N2O. It is a derivative of pyrrolopyridine, characterized by the presence of two chlorine atoms at positions 4 and 6, and an aldehyde group at position 3. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde typically involves the cyclization of 2,6-dichloro-4-nitropyridine. The process can be summarized as follows:
Starting Material: 2,6-dichloro-4-nitropyridine.
Cyclization: The nitro group is reduced to an amino group, followed by cyclization to form the pyrrolopyridine ring.
Formylation: The aldehyde group is introduced at position 3 through a formylation reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with various nucleophiles.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation: Amines or hydrazines under acidic or basic conditions.
Major Products
Substitution: Various substituted pyrrolopyridines.
Oxidation: 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.
Reduction: 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-3-methanol.
Condensation: Imines or hydrazones.
Applications De Recherche Scientifique
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various biologically active compounds, including kinase inhibitors and anti-cancer agents.
Chemical Biology: The compound is employed in the study of protein-ligand interactions and the development of chemical probes.
Material Science: It is explored for its potential use in the development of organic electronic materials.
Mécanisme D'action
The mechanism of action of 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde is primarily related to its ability to interact with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . The inhibition of FGFRs can lead to the suppression of tumor growth and metastasis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine: Lacks the aldehyde group at position 3.
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-methanol: Contains a hydroxyl group instead of an aldehyde group at position 3.
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group at position 3.
Uniqueness
The presence of the aldehyde group at position 3 in 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde makes it a versatile intermediate for further chemical modifications. This functional group allows for a wide range of reactions, making it a valuable compound in synthetic chemistry and drug discovery.
Propriétés
Formule moléculaire |
C8H4Cl2N2O |
|---|---|
Poids moléculaire |
215.03 g/mol |
Nom IUPAC |
4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H4Cl2N2O/c9-5-1-6(10)12-8-7(5)4(3-13)2-11-8/h1-3H,(H,11,12) |
Clé InChI |
TZGONJGFSGKDCD-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=C(NC=C2C=O)N=C1Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


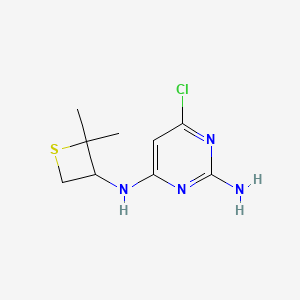



![Tert-butyl 2-but-3-ynyl-2,9-diazaspiro[5.5]undecane-9-carboxylate;oxalic acid](/img/structure/B13032411.png)
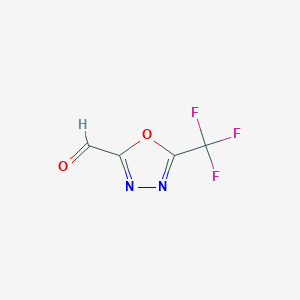
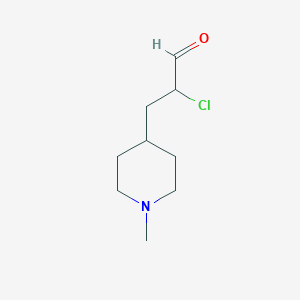

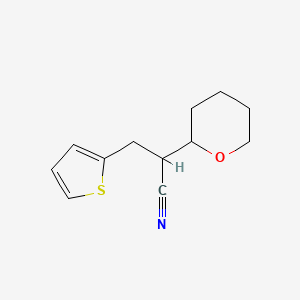
![(1R)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13032420.png)
